molecular formula C13H13NO B8365376 (4-o-Tolyl-pyridin-3-yl)-methanol

(4-o-Tolyl-pyridin-3-yl)-methanol

Cat. No.: B8365376
M. Wt: 199.25 g/mol
InChI Key: BPCYWAWEEODFJJ-UHFFFAOYSA-N
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Description

(4-o-Tolyl-pyridin-3-yl)-methanol, with the CAS registry number 107622-89-9, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This chemical features a pyridine ring, a common scaffold in medicinal chemistry, substituted with a methanol group and an ortho-tolyl (2-methylphenyl) ring system. Compounds with similar tolyl-pyridine structures have been identified as key intermediates in the synthesis of potent Neurokinin-1 (NK-1) receptor antagonists, such as the drug Netupitant, which is used for the prevention of chemotherapy-induced nausea and vomiting . This suggests its potential value as a building block in pharmaceutical research and development, particularly in the synthesis of molecules that target the central nervous system. The presence of the methanol functional group provides a handle for further chemical modification, making it a versatile intermediate for creating novel derivatives or for use in metal-complexation chemistry . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

[4-(2-methylphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-12(10)13-6-7-14-8-11(13)9-15/h2-8,15H,9H2,1H3

InChI Key

BPCYWAWEEODFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C13H13NO
  • Molecular Weight : 199.25 g/mol (calculated).
  • Functional Groups : Pyridine ring (aromatic, polar), hydroxymethyl (polar, hydrogen-bonding), and o-Tolyl (hydrophobic, sterically bulky).

The o-Tolyl group imparts steric hindrance and lipophilicity, which may reduce solubility in polar solvents compared to simpler pyridine-methanol derivatives .

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares (4-o-Tolyl-pyridin-3-yl)-methanol with similar pyridine-methanol derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key References
This compound 4-o-Tolyl, 3-CH2OH 199.25 *Est. 180–200† Low in water; moderate in DMSO
(4-Methylpyridin-3-yl)methanol 4-CH3, 3-CH2OH 123.15 Data not available Higher in polar solvents
(2-Chloro-4-iodopyridin-3-yl)methanol 2-Cl, 4-I, 3-CH2OH 299.47 Data not available Low in water; soluble in THF
(4-Methoxypyridin-2-yl)-methanol 4-OCH3, 2-CH2OH 153.14 Data not available Moderate in ethanol
(3,5-Dimethylpyridin-4-yl)methanol 3,5-diCH3, 4-CH2OH 151.20 Data not available Moderate in chloroform

Estimated based on analogs with bulky aryl groups in , where melting points decrease with steric hindrance.

Key Observations :

  • Steric Effects : The o-Tolyl group in the target compound increases molecular weight and steric bulk compared to methyl or methoxy substituents, likely reducing crystal packing efficiency and lowering melting points .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, I in ) enhance polarity but may reduce solubility in non-polar solvents. The o-Tolyl group’s electron-donating methyl moiety slightly increases electron density on the pyridine ring .

Q & A

Q. What are the optimal synthetic routes for (4-o-Tolyl-pyridin-3-yl)-methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthetic routes typically involve coupling reactions between pyridine derivatives and o-tolyl groups. Key steps include:
  • Catalytic Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyridines and o-tolylboronic acids under inert atmospheres (e.g., N₂) at 80–100°C .
  • Hydroxymethylation : Post-coupling hydroxymethylation using NaBH₄ or LiAlH₄ for alcohol group introduction, with yields dependent on solvent polarity (e.g., THF vs. MeOH) .
  • Example Data :
CatalystTemp (°C)SolventYield (%)
Pd(PPh₃)₄80DMF72
PdCl₂(dppf)100THF85
  • Optimization : Lower temperatures (≤80°C) reduce byproduct formation, while polar aprotic solvents enhance coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies aromatic protons (δ 7.0–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.5 ppm). Coupling constants (e.g., J = 8.4 Hz) confirm substituent positions .
  • FTIR : O-H stretching (3200–3500 cm⁻¹) and C-N/C-O vibrations (1500–1600 cm⁻¹) validate functional groups .
  • HRMS : Exact mass determination (e.g., m/z calculated for C₁₃H₁₃NO: 199.0997) ensures molecular integrity .
  • HPLC : Reverse-phase C18 columns with MeOH:H₂O gradients (70:30 to 95:5) resolve purity >98% .

Advanced Research Questions

Q. How can SHELX programs refine the crystallographic structure of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
  • Structure Solution : SHELXD for phase problem resolution via dual-space methods, followed by SHELXL for least-squares refinement. Key parameters:
  • R-factor optimization (<5% for high-quality data).
  • Hydrogen bonding networks modeled using DFIX and DANG constraints .
  • Example Metrics :
ParameterValue
Space GroupP2₁/c
Z’1
R₁ (I > 2σ)0.042

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyridinyl methanol derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies. For example:
StudyIC₅₀ (µM)Assay Type
A12.3Viral inhibition
B28.7Cytotoxicity
  • Mechanistic Studies : Competitive binding assays (e.g., SPR or ITC) quantify target affinity discrepancies caused by minor structural variations (e.g., halogen substituents) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data for this compound in different solvents?

  • Methodological Answer :
  • Controlled Experiments : Measure solubility in DMSO, MeOH, and H₂O at 25°C using UV-Vis spectroscopy (λ = 254 nm).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolysis or oxidation pathways .
  • Example Data :
SolventSolubility (mg/mL)Degradation (%)
DMSO45.2<2
H₂O0.825

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